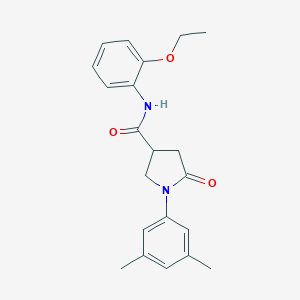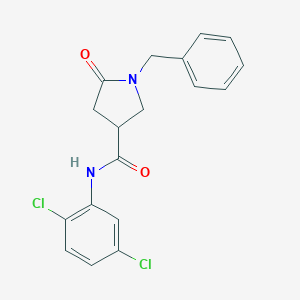
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cancer progression.
Biochemical and Physiological Effects:
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been shown to possess significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. Additionally, it has been shown to possess good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
The limitations of using (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone in lab experiments include its potential toxicity and lack of specificity for certain enzymes and signaling pathways. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, further studies are needed to explore the potential applications of this compound in other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of (6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been achieved using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 2-phenyl-6-methylquinoline-4-carbaldehyde with piperidine and ammonium acetate in acetic acid. This method has been shown to produce high yields of the desired product.
Applications De Recherche Scientifique
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Nom du produit |
(6-Methyl-2-phenylquinolin-4-yl)(piperidin-1-yl)methanone |
|---|---|
Formule moléculaire |
C22H22N2O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(6-methyl-2-phenylquinolin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O/c1-16-10-11-20-18(14-16)19(22(25)24-12-6-3-7-13-24)15-21(23-20)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 |
Clé InChI |
GDIUAECSYBESFS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCCCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)


![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
